Pterosin Z

Descripción general

Descripción

Pterosin Z is a natural product found in various organisms, including the ferns Microlepia substrigosa and Pteridium revolutum . It has been studied for its smooth muscle relaxation activity .

Synthesis Analysis

This compound and its analogues have been synthesized from the fern Pteridium aquilinum . A novel palladium-catalyzed synthesis of the fern sesquiterpenoid metabolites pterosin

Aplicaciones Científicas De Investigación

Actividad antidiabética

Las pterosinas, incluida la Pterosin Z, son abundantes en los helechos y se han estudiado por su potencial actividad antidiabética . La Pterosin A, un compuesto relacionado, se considera un nuevo activador de la proteína quinasa activada por monofosfato de adenosina (AMPK), que es crucial para regular la homeostasis de la glucosa en sangre .

Eficiencia de la captación de glucosa

Las investigaciones han indicado que la this compound puede promover la captación de glucosa y mejorar la sensibilidad a la insulina . Esto podría tener implicaciones significativas para el tratamiento de afecciones como la diabetes, donde la capacidad del cuerpo para regular la glucosa está deteriorada.

Fosforilación de AMPK

Se ha encontrado que la this compound mejora la fosforilación de AMPK . La AMPK juega un papel clave en la regulación de los metabolismos de carbohidratos y ácidos grasos, por lo que esto podría tener efectos de gran alcance en el equilibrio energético del cuerpo y la salud metabólica general.

Efectos protectores sobre las células β

Se ha demostrado que la this compound tiene efectos protectores sobre las células β, que son las células del páncreas que producen insulina . En particular, se ha encontrado que la this compound previene la muerte celular y reduce la producción de especies reactivas de oxígeno (ROS) . Esto podría ayudar potencialmente a preservar la función de las células β en afecciones como la

Mecanismo De Acción

Target of Action

Pterosin Z is a bioactive compound found in certain plants, including pteridophytes It has been reported to exhibit smooth muscle relaxant activity , suggesting that its targets may be related to muscle contraction and relaxation pathways.

Mode of Action

It’s known that this compound exhibits smooth muscle relaxant activity . This suggests that it may interact with its targets to modulate muscle contraction and relaxation, potentially leading to a state of muscle relaxation.

Biochemical Pathways

Given its reported smooth muscle relaxant activity , it can be inferred that this compound may influence pathways related to muscle contraction and relaxation

Result of Action

Its reported smooth muscle relaxant activity suggests that it may induce muscle relaxation at the cellular level. This could potentially lead to various physiological effects, depending on the specific muscles affected.

Análisis Bioquímico

Cellular Effects

Pterosin Z has been reported to exhibit cytotoxic effects on Paramecium caudatum and cause abnormal development of sea urchin embryos

Molecular Mechanism

It is known that pterosins can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease

Dosage Effects in Animal Models

It is known that consumption of bracken fern, which contains pterosins, can induce bladder and intestinal carcinomas in cattle

Propiedades

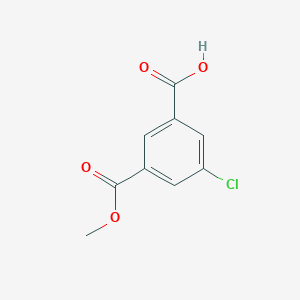

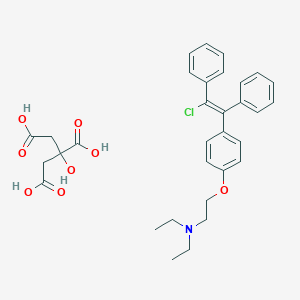

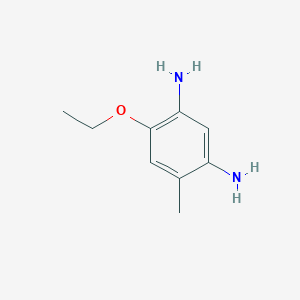

IUPAC Name |

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQBHPHKXJKKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955711 | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34169-69-2 | |

| Record name | Pterosin Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the smooth muscle relaxant activity of Pterosin Z?

A1: this compound exhibits potent smooth muscle relaxant activity with an EC50 value of 1.3 ± 0.1 x 10⁻⁶ M [, ]. This makes it significantly more potent than related fern metabolites like onitin, onotisin, and otninoside []. Its activity is comparable to the structurally similar fungal pterosin [].

Q2: How does the structure of this compound influence its smooth muscle relaxant activity?

A2: Research suggests that the presence of a phenol group in the pterosin nucleus reduces smooth muscle relaxant activity. Additionally, derivatizing one of the dimethyl groups also diminishes the activity [].

Q3: Are there any known synthetic routes for this compound?

A3: Yes, several synthetic approaches to this compound have been developed. One notable method utilizes a novel palladium-catalyzed route []. Additionally, this compound can be chemically transformed into other pterosins, such as onitin (4-hydroxy-pterosin Z) and (±)-pterosin D [].

Q4: What is the significance of (+)-pinoresinol-β-D-glucoside being isolated alongside this compound?

A4: The isolation of (+)-pinoresinol-β-D-glucoside from Hypolepis punctata (Thunb.) Mett. alongside this compound is significant because it marks the first time this particular compound has been identified in that species [].

Q5: Which species, besides Pteridium aquilinum, are known to contain this compound?

A5: this compound has also been isolated from Pteris multifida and Coniogramme maxima [, ]. Notably, its presence in Coniogramme maxima represents the first reported instance of this compound within the genus Coniogramme [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)

![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)